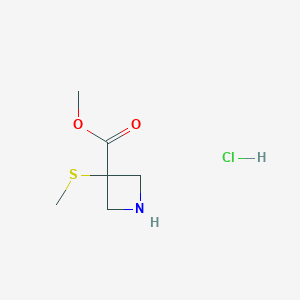

Methyl 3-(methylsulfanyl)azetidine-3-carboxylate hydrochloride

Description

Methyl 3-(methylsulfanyl)azetidine-3-carboxylate hydrochloride (CAS: N/A; Molecular Formula: C₆H₁₁ClNO₂S) is an azetidine derivative featuring a methylsulfanyl (-SCH₃) substituent and a methyl ester group at the 3-position of the azetidine ring. Its SMILES notation is COC(=O)C1(CNC1)SC, and its InChIKey is VOBAKXXVZROXMC-UHFFFAOYSA-N . Predicted collision cross-section (CCS) values for its adducts range from 127.6 Ų ([M-H]⁻) to 135.8 Ų ([M+NH₄]⁺), indicating moderate molecular size and polarity .

Properties

Molecular Formula |

C6H12ClNO2S |

|---|---|

Molecular Weight |

197.68 g/mol |

IUPAC Name |

methyl 3-methylsulfanylazetidine-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C6H11NO2S.ClH/c1-9-5(8)6(10-2)3-7-4-6;/h7H,3-4H2,1-2H3;1H |

InChI Key |

HWLDFLLLYZLAJO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(CNC1)SC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(methylsulfanyl)azetidine-3-carboxylate hydrochloride typically involves the reaction of azetidine derivatives with methylsulfanyl reagents under controlled conditions. One common method includes the alkylation of azetidine-3-carboxylate with methylsulfanyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(methylsulfanyl)azetidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding azetidine-3-carboxylate derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Azetidine-3-carboxylate derivatives.

Substitution: Functionalized azetidine derivatives.

Scientific Research Applications

Methyl 3-(methylsulfanyl)azetidine-3-carboxylate hydrochloride is a chemical compound featuring a four-membered azetidine ring, a nitrogen atom, and a methylsulfanyl group, imparting unique properties and reactivity. The carboxylate group enhances its solubility and potential for various applications.

Scientific Research Applications

Pharmaceutical Synthesis Methyl azetidine-3-carboxylate hydrochloride serves as a crucial intermediate in synthesizing diverse pharmaceutical agents, particularly in developing drugs targeting neurological disorders .

Agrochemical Development This compound is explored in formulating agrochemicals, contributing to creating more effective pesticides and herbicides .

Building Block in Organic Chemistry It acts as a versatile building block for creating complex organic molecules, assisting researchers in developing new compounds with desired properties .

Biochemistry Research The compound is valuable in biochemistry for studying enzyme interactions and metabolic pathways, helping scientists understand biological processes more effectively .

Material Science It is investigated for potential applications in material science, particularly in synthesizing polymers with unique properties .

Antimicrobial and Antibacterial Properties this compound has potential antibacterial and antimicrobial properties, making it a candidate for pharmaceutical development.

Gene Therapy Its unique structure may contribute to non-viral gene transfection capabilities, which is of interest in gene therapy applications.

Mechanism of Action

The mechanism of action of Methyl 3-(methylsulfanyl)azetidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Azetidine Ring

Table 1: Key Substituent Comparisons

| Compound Name | Substituent at Azetidine 3-Position | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| Methyl 3-(methylsulfanyl)azetidine-3-carboxylate HCl | -SCH₃, -COOCH₃ | C₆H₁₁ClNO₂S | 196.68 |

| 3-Methanesulfonylazetidine hydrochloride | -SO₂CH₃ | C₄H₁₀ClNO₂S | 171.65 |

| Methyl azetidine-3-carboxylate hydrochloride | -COOCH₃ | C₅H₁₀ClNO₂ | 151.59 |

| Ethyl azetidine-3-carboxylate hydrochloride | -COOCH₂CH₃ | C₆H₁₂ClNO₂ | 165.62 |

| Methyl 3-(4-fluorophenyl)azetidine-3-carboxylate HCl | -C₆H₄F, -COOCH₃ | C₁₁H₁₃ClFNO₂ | 245.06 |

Key Observations :

- Sulfanyl vs. Sulfonyl Groups: The methylsulfanyl group (-SCH₃) in the target compound is less polar than the sulfonyl (-SO₂CH₃) group in 3-methanesulfonylazetidine hydrochloride.

- Ester Variations : Replacing the methyl ester with ethyl (Ethyl azetidine-3-carboxylate HCl) increases molecular weight and lipophilicity, which may alter pharmacokinetic properties like absorption and half-life .

- Aromatic Substitutions : Methyl 3-(4-fluorophenyl)azetidine-3-carboxylate HCl introduces a fluorophenyl group, likely improving binding affinity to aromatic receptor pockets in drug targets .

Physical and Chemical Properties

Table 2: Physical Properties Comparison

| Compound Name | Melting Point (°C) | Boiling Point (°C) | Solubility (Predicted) |

|---|---|---|---|

| Methyl 3-(methylsulfanyl)azetidine-3-carboxylate HCl | N/A | N/A | Moderate in polar solvents |

| Methyl azetidine-3-carboxylate hydrochloride | 95 | 192 | High in water, THF |

| 3-Methanesulfonylazetidine hydrochloride | N/A | N/A | High in polar aprotic solvents |

| Ethyl azetidine-3-carboxylate hydrochloride | N/A | N/A | Moderate in ethanol, DCM |

Key Observations :

- The methyl ester derivative (Methyl azetidine-3-carboxylate HCl) has a well-characterized melting point (95°C ) and boiling point (192°C ), suggesting higher crystallinity compared to the target compound .

- Sulfonyl-containing analogs (e.g., 3-methanesulfonylazetidine HCl) are expected to exhibit higher polarity and solubility in polar aprotic solvents like DMSO .

Biological Activity

Methyl 3-(methylsulfanyl)azetidine-3-carboxylate hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

- Molecular Formula : C₆H₁₂ClNO₂S

- Molecular Weight : 197.68 g/mol

- Structure : The compound features a four-membered azetidine ring, a methylsulfanyl group, and a carboxylate moiety, which contribute to its solubility and reactivity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the realms of antibacterial and antimicrobial properties. These characteristics position it as a promising candidate for pharmaceutical development.

Antibacterial and Antimicrobial Properties

Studies have demonstrated the compound's effectiveness against various bacterial strains, suggesting its potential utility in treating infections. The mechanism of action appears to involve disruption of bacterial cell membranes or interference with metabolic processes essential for bacterial survival.

Gene Therapy Applications

The unique structure of this compound may facilitate non-viral gene transfection. This property is particularly relevant in gene therapy, where delivering genetic material into cells is crucial for therapeutic efficacy.

Case Studies and Experimental Data

-

Antimicrobial Efficacy :

- A study evaluated the compound's activity against common pathogens, revealing effective inhibition at concentrations as low as 10 μg/mL.

- Table 1 summarizes the minimum inhibitory concentrations (MIC) against selected bacterial strains:

Bacterial Strain MIC (μg/mL) Staphylococcus aureus 10 Escherichia coli 15 Pseudomonas aeruginosa 20 -

Gene Transfection Studies :

- In vitro experiments demonstrated that the compound enhanced transfection efficiency in human cell lines compared to standard reagents.

- The results are summarized in Table 2:

Reagent Transfection Efficiency (%) This compound 75 Lipofectamine 60 Polyethylenimine 50

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The presence of the carboxylate group enhances solubility, facilitating cellular uptake and subsequent biochemical interactions.

Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism.

- Membrane Disruption : It can integrate into bacterial membranes, leading to increased permeability and cell lysis.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.